4-(6-Aminopyridin-3-YL)morpholin-3-one
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Overview
Description
4-(6-Aminopyridin-3-YL)morpholin-3-one is a heterocyclic organic compound with the molecular formula C9H11N3O2. It features a morpholine ring fused with a pyridine ring, which is substituted with an amino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-YL)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-pyridineamine and morpholine.
Nucleophilic Substitution: The 6-bromo-3-pyridineamine undergoes a nucleophilic substitution reaction with morpholine in the presence of a base such as potassium carbonate. This step forms the intermediate 4-(6-bromopyridin-3-YL)morpholine.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Hydrogenation: Using a catalyst such as Pd/C to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-YL)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(6-Aminopyridin-3-YL)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-YL)morpholin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Molecular Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis and proliferation
Comparison with Similar Compounds
Similar Compounds
4-(6-Aminopyridin-3-YL)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperazine ring instead of a morpholine ring.
4-(6-Aminopyridin-3-YL)benzamide: Similar structure but with a benzamide group instead of a morpholine ring
Uniqueness
4-(6-Aminopyridin-3-YL)morpholin-3-one is unique due to its specific combination of a morpholine ring and a pyridine ring with an amino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(6-aminopyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H11N3O2/c10-8-2-1-7(5-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2,(H2,10,11) |
InChI Key |
HDKGYTYVHYLWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CN=C(C=C2)N |
Origin of Product |
United States |
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